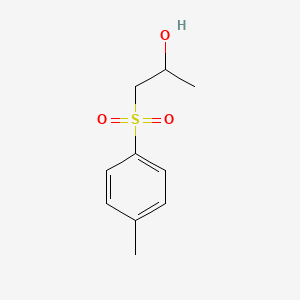

![molecular formula C21H26N4O2S B2547110 2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235006-44-6](/img/structure/B2547110.png)

2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

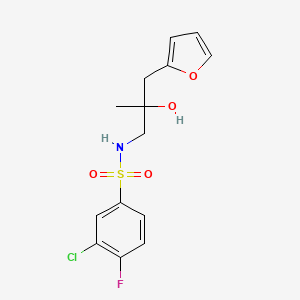

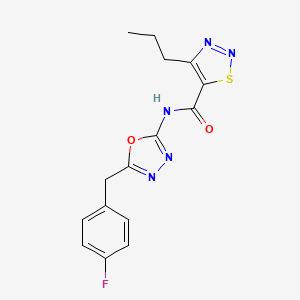

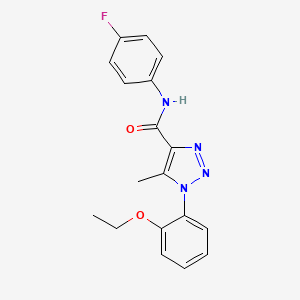

“2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of benzimidazole and piperazine derivatives . These compounds are known for their diverse biological effects, notably their impact on the central nervous system .

Synthesis Analysis

The synthesis of benzimidazole derivatives like “2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” typically involves the condensation of various substituted piperazines with benzimidazole nuclei .

Wissenschaftliche Forschungsanwendungen

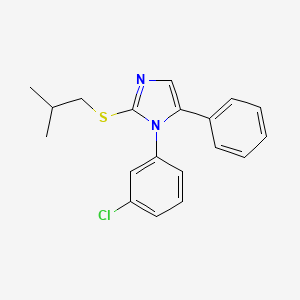

- The compound’s structural features make it an interesting candidate for anticancer drug development. Researchers have explored its potential as an inhibitor of specific enzymes involved in cell division, such as kinesin-5. By disrupting these processes, it could lead to cell cycle arrest and apoptosis .

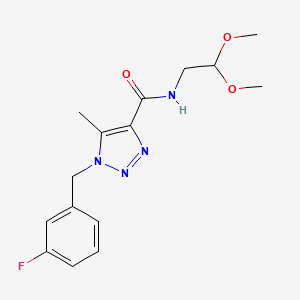

- Investigations into the compound’s antimicrobial activities have revealed promising results. Specifically, derivatives containing a 1,2,4-triazole nucleus linked via a methylene group to a 5-mercapto-1,3,4-oxadiazole ring exhibited good antimicrobial effects against various microorganisms .

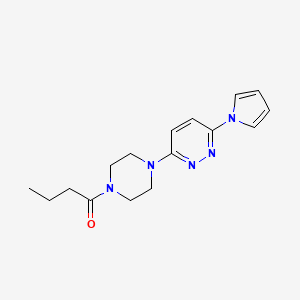

- The compound’s synthesis involves the Biginelli reaction, a three-component process that yields highly functionalized heterocycles. Researchers have used this compound as a key intermediate in the synthesis of other complex molecules .

- The presence of a triazole moiety in the compound opens up avenues for further chemical modifications. Researchers have explored its reactivity in 1,3-dipolar cycloadditions, leading to diverse derivatives with potential biological activities .

- In cell-based assays, the compound demonstrated cytotoxic effects on MCF-10A cells. Its half-maximal inhibitory concentration (IC50) was comparable to that of Olaparib, a known anticancer drug. These findings highlight its potential as a novel therapeutic agent .

- The compound’s structure resembles a 1,3,5-triazine scaffold. Researchers have explored related derivatives, such as 2,4,6-trialkoxy-1,3,5-triazines, which exhibit moderate to high yields in their synthesis. These compounds have diverse applications, including in materials science and pharmaceuticals .

Anticancer Research

Antimicrobial Properties

Heterocycle Synthesis

Triazole Chemistry

Cell Viability Studies

1,3,5-Triazine Derivatives

Wirkmechanismus

While the exact mechanism of action for “2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is not specified, benzimidazole and piperazine derivatives are known to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .

Zukünftige Richtungen

The future directions for “2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their therapeutic potential. For instance, some benzimidazole derivatives have shown promising results as potential alpha1-adrenergic receptor antagonists .

Eigenschaften

IUPAC Name |

1-methyl-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2S/c1-15-13-16(2)20(17(3)14-15)28(26,27)25-11-9-24(10-12-25)21-22-18-7-5-6-8-19(18)23(21)4/h5-8,13-14H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWESSRYTLNOFLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)

![3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)

![Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2547044.png)

![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)